![molecular formula C16H22F2N2O2 B5176274 1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine CAS No. 959239-20-4](/img/structure/B5176274.png)
1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine
Overview
Description
1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine, also known as DFPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DFPP is a piperazine derivative that has been synthesized through various methods and has been found to possess unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine is not fully understood, but it has been suggested that 1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine exerts its effects through the modulation of various signaling pathways. In neuroscience, 1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine has been found to modulate the serotonin and dopamine systems, which are involved in the regulation of mood and behavior. In cancer research, 1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine has been found to inhibit cancer cell proliferation through the inhibition of the PI3K/Akt/mTOR signaling pathway and the induction of cancer cell apoptosis through the activation of the caspase cascade.
Biochemical and Physiological Effects:
1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine has been found to possess unique biochemical and physiological effects, including anxiolytic and antidepressant effects, anticancer activity, and the ability to modulate various signaling pathways. 1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine has also been found to possess good pharmacokinetic properties, including high oral bioavailability and good blood-brain barrier penetration.
Advantages and Limitations for Lab Experiments
1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine has several advantages for lab experiments, including its unique biochemical and physiological effects, good pharmacokinetic properties, and potential therapeutic applications. However, 1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine also has limitations, including its relatively new discovery and limited research on its toxicity and safety profile.
Future Directions
1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine has shown promising potential in various scientific research fields, and future research directions could include the development of new drug candidates based on 1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine, the exploration of its therapeutic potential in other diseases, and the investigation of its toxicity and safety profile. 1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine could also be used as a scaffold for the development of new drug candidates with improved pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine can be synthesized through various methods, including the reaction of 2,4-difluorophenol with 2-methylpropanoic anhydride, followed by the reaction with 4-ethylpiperazine. Another method involves the reaction of 2,4-difluorophenol with 2-methylpropanoyl chloride, followed by the reaction with 4-ethylpiperazine. The synthesis of 1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine requires careful attention to the reaction conditions and purification methods to obtain a pure compound.
Scientific Research Applications
1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine has shown potential therapeutic applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine has been found to possess anxiolytic and antidepressant effects through the modulation of the serotonin and dopamine systems. In cancer research, 1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine has shown promising anticancer activity through the inhibition of cancer cell proliferation and induction of cancer cell apoptosis. 1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine has also been used as a scaffold for the development of new drug candidates in drug discovery.
properties
IUPAC Name |
2-(2,4-difluorophenoxy)-1-(4-ethylpiperazin-1-yl)-2-methylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-4-19-7-9-20(10-8-19)15(21)16(2,3)22-14-6-5-12(17)11-13(14)18/h5-6,11H,4,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRKUGKAUWGKLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)(C)OC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153852 | |
Record name | 2-(2,4-Difluorophenoxy)-1-(4-ethyl-1-piperazinyl)-2-methyl-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401153852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
959239-20-4 | |
Record name | 2-(2,4-Difluorophenoxy)-1-(4-ethyl-1-piperazinyl)-2-methyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959239-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-Difluorophenoxy)-1-(4-ethyl-1-piperazinyl)-2-methyl-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401153852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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